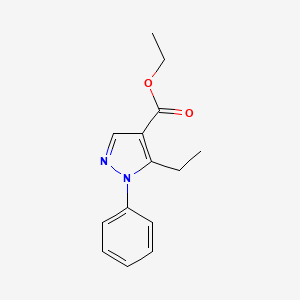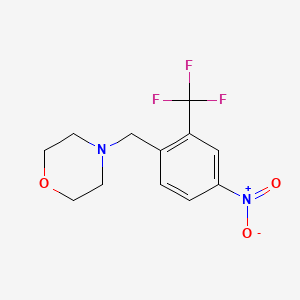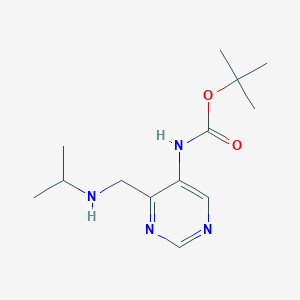
4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate is a chemical compound belonging to the class of carbamates Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry
准备方法
The synthesis of 4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenyl chloroformate with 5-chloro-2-methylphenethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired carbamate product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbamate linkage can be hydrolyzed in the presence of acidic or basic conditions, leading to the formation of the corresponding amine and phenol derivatives.
Common reagents and conditions used in these reactions include hydrogen gas with palladium catalyst for reduction, nucleophiles like amines or thiols for substitution, and acidic or basic aqueous solutions for hydrolysis .
科学研究应用
4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: The compound is studied for its potential antimicrobial and antioxidant activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antimicrobial and anticancer drugs.
作用机制
The mechanism of action of 4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. The nitrophenyl group plays a crucial role in binding to the active site of the target enzyme, while the carbamate linkage facilitates the formation of stable enzyme-inhibitor complexes .
相似化合物的比较
Similar compounds to 4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate include other nitrophenyl carbamates and chloro-substituted phenethyl carbamates. These compounds share structural similarities but may differ in their specific substituents and functional groups. For example:
4-Nitrophenyl chloroformate: Used as a reagent for the activation of alcohols, thiols, and amines.
4-Nitrophenyl cyclopropylcarbamate: Employed in the synthesis of anticancer drugs like lenvatinib.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
属性
分子式 |
C16H15ClN2O4 |
|---|---|
分子量 |
334.75 g/mol |
IUPAC 名称 |
(4-nitrophenyl) N-[2-(5-chloro-2-methylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C16H15ClN2O4/c1-11-2-3-13(17)10-12(11)8-9-18-16(20)23-15-6-4-14(5-7-15)19(21)22/h2-7,10H,8-9H2,1H3,(H,18,20) |
InChI 键 |
GXLRDBCRKAPTHL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)CCNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


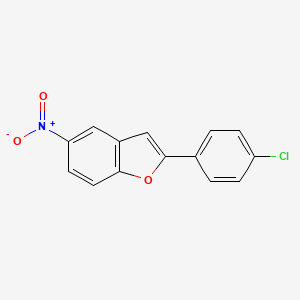
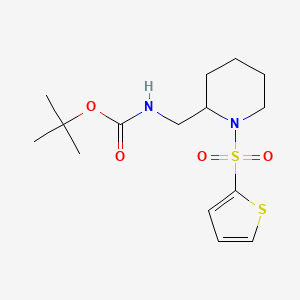
![3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13976329.png)
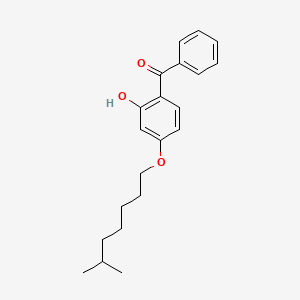
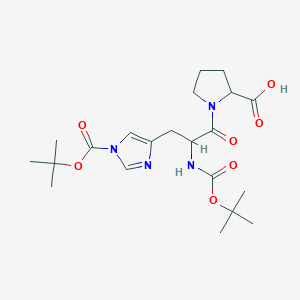
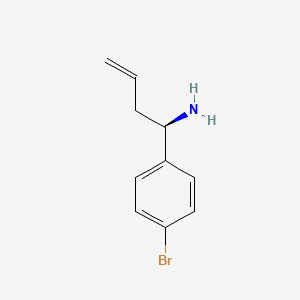

![4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B13976360.png)

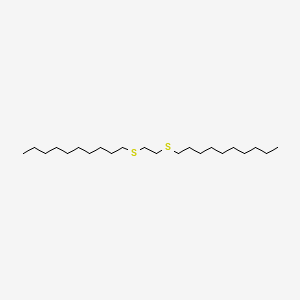
![4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B13976378.png)
